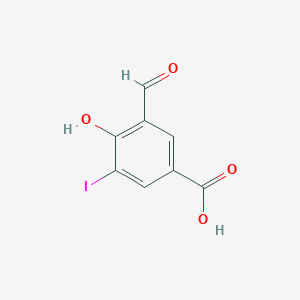

3-Formyl-4-hydroxy-5-iodobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Formyl-4-hydroxy-5-iodobenzoic acid is a chemical compound with the molecular formula C8H5IO4 . It has a molecular weight of 292.03 .

Molecular Structure Analysis

The molecular structure of 3-Formyl-4-hydroxy-5-iodobenzoic acid consists of an iodine atom, a formyl group (-CHO), and a hydroxy group (-OH) attached to a benzoic acid core .Physical And Chemical Properties Analysis

The compound has a density of 2.2±0.1 g/cm3 . Its boiling point and other physical properties are not specified in the available resources .Aplicaciones Científicas De Investigación

Sensitization of Lanthanide Luminescence

3-Formyl-4-hydroxybenzoic acid: derivatives are used to sensitize the luminescence of lanthanide ions such as Yb(III), Er(III), and Nd(III). These compounds act as ligands that form hetero-binuclear complexes with transition metal ions, which in turn can transfer energy to lanthanide ions, enhancing their near-infrared (NIR) luminescence .

Synthesis of Fluorescent Probes

This compound can be utilized to synthesize pH-sensitive fluorescent probes. These probes are valuable in bioimaging and diagnostics, allowing researchers to monitor pH changes within biological systems .

Anticancer Activity

Derivatives of 3-Formyl-4-hydroxybenzoic acid have been studied for their anticancer properties. Research indicates that these compounds exhibit broad-spectrum anticancer activity against various human cancer cell lines, including liver, pancreatic, chronic leukemia, cervical, and lung carcinomas .

Cleavage of Alkenes

4-Iodobenzoic acid: , a related compound, has been used in the synthesis of iodonium ions that facilitate the cleavage of alkenes. By extension, 3-Formyl-4-hydroxy-5-iodobenzoic acid , with its additional functional groups, could be explored for similar or more advanced synthetic applications .

Safety and Hazards

The safety data sheet for 3-Formyl-4-hydroxy-5-iodobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Propiedades

IUPAC Name |

3-formyl-4-hydroxy-5-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO4/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-3,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCVBFXBEXKSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-4-hydroxy-5-iodobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2858344.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2858345.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2858347.png)

![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2858351.png)

![[2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2858355.png)

![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2858357.png)

![N-(2,4-dimethoxyphenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2858361.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-piperidinecarboxamide](/img/structure/B2858363.png)